![molecular formula C10H14N2O5S3 B104125 N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide CAS No. 147200-03-1](/img/structure/B104125.png)

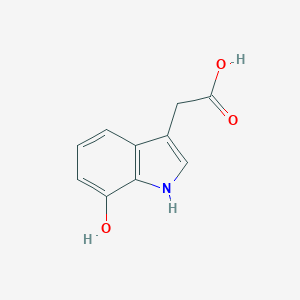

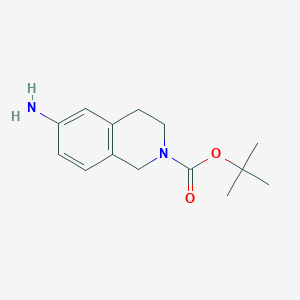

N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide

説明

Evaluation of Electronic and Biological Interactions

The study conducted on N-[4-(Ethylsulfamoyl)phenyl]acetamide explored its structural parameters, electron behavior, wave function, and biological properties using computational tools. The research focused on the compound's behavior in polar aprotic liquids and utilized various methods such as the Gaussian 16 W DFT tool, electron localization functions, and reduced density gradient analysis to optimize geometrical properties and wave functional properties. The study also assessed the compound's reactivity in different solvents through molecular electrostatic potential (MEP) analysis and investigated intramolecular interactions using the natural bond orbital (NBO) method. Vibrational spectroscopy provided further insights into the compound's characteristics. Additionally, the study predicted the drug mechanism ADMET and mol inspiration values and conducted molecular docking to evaluate potential antifungal and anticancer activities .

Prostacyclin Receptor Agonist Prodrug Analysis

Another compound, 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), was identified as a long-acting and highly selective prostacyclin receptor agonist prodrug. The research demonstrated its efficacy in ameliorating symptoms of rat pulmonary hypertension, such as vascular endothelial dysfunction and pulmonary arterial wall hypertrophy. The active form of NS-304, MRE-269, showed a unique selectivity for the IP receptor, which was distinct from other prostacyclin analogs. The study also compared the vasodilatory effects of different IP agonists and highlighted the potential of NS-304 as a promising medication for pulmonary arterial hypertension .

Kappa-Opioid Agonist Synthesis and Activity

A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their kappa-opioid agonist activity. The research explored variations in N-acyl, N-alkyl, and amino functions, leading to the identification of potent compounds with significant analgesic effects in animal models. The study provided insights into the structure-activity relationships of these compounds, which could inform the development of new therapeutic agents for pain management .

Impurity Analysis in Antibacterial Drug Synthesis

The synthesis process of the antibacterial drug Sulfamethizole was investigated, particularly focusing on the formation of an impurity during the reaction. The impurity, identified as N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine, was a result of the reaction between unreacted sulfonyl chloride and Sulfamethizole. The study provided a detailed analysis of the impurity's formation and structure, which is crucial for quality control in pharmaceutical manufacturing .

科学的研究の応用

Biological Effects and Toxicology

The toxicology and biological effects of compounds related to N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide, including acetamide and formamide derivatives, have been extensively reviewed. These compounds continue to hold commercial importance with extensive data contributing to our understanding of the biological consequences of exposure, which is crucial for determining their safe and effective use in various applications (Kennedy, 2001).

Antioxidant Activity and Degradation Pathways

Research on the advanced oxidation processes (AOPs) for the degradation of pharmaceuticals has led to insights into the generation of by-products and their biotoxicity. This research is vital for understanding the environmental impact and potential therapeutic applications of degradation products of similar compounds, including acetaminophen, which shares functional groups with the compound . The study of these processes is essential for enhancing the degradation of persistent organic pollutants and for the development of new therapeutic agents (Qutob et al., 2022).

Therapeutic Potential in Antidepressant Effects

Emerging research has highlighted the antidepressant effects of ketamine, an NMDA receptor antagonist, indicating a potential research direction for structurally or functionally related compounds such as N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide. These studies suggest that similar compounds could have rapid-acting and robust therapeutic effects for depression and treatment-resistant depression, highlighting the importance of further research in this area to develop novel antidepressants (Yang et al., 2012).

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetics and pharmacodynamics of drugs like ketamine, which may share pharmacological similarities with N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide, are crucial for understanding their therapeutic potential. Such research provides insights into the drug's metabolism, bioavailability, and therapeutic effects, as well as the side effects associated with short-term or prolonged exposure. This knowledge is essential for the safe and effective use of these compounds in clinical settings (Peltoniemi et al., 2016).

Environmental Impact and Removal Techniques

The presence and removal of persistent organic pollutants, like sulfamethoxazole, from aqueous solutions are a significant concern. Research on cleaner techniques for the removal of such compounds from the environment is vital for reducing their impact on human health and the ecosystem. This research highlights the importance of developing sustainable and effective methods for dealing with environmental contaminants (Prasannamedha & Kumar, 2020).

Safety And Hazards

特性

IUPAC Name |

N-[(4S,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRCTNZVQVRCRD-XNCJUZBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440163 | |

| Record name | N-[(4S,6S)-6-Methyl-7,7-dioxo-2-sulfamoyl-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-4-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide | |

CAS RN |

199734-58-2, 147200-03-1 | |

| Record name | rel-N-[(4R,6R)-2-(Aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199734-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4S,6S)-2-(Aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147200-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4S,6S)-6-Methyl-7,7-dioxo-2-sulfamoyl-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-4-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。